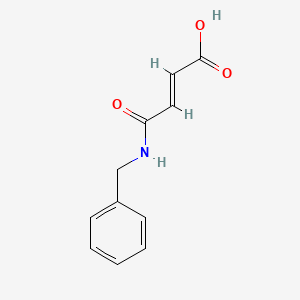

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Descripción

The exact mass of the compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2E)-4-(benzylamino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(benzylamino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-4-(benzylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGQIYJCMMSNM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15329-69-8 | |

| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. In the absence of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules. The methodologies for spectral prediction, detailed experimental protocols for NMR acquisition, and a complete analysis of the expected spectral features are provided to serve as a valuable resource for the scientific community.

Introduction: The Significance of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid and the Role of NMR

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid belongs to the class of unsaturated carboxamides, a scaffold of interest in medicinal chemistry and materials science due to its potential for diverse biological activities and applications in polymer chemistry. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in their synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectral characteristics of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, offering a reasoned and scientifically grounded interpretation of the expected chemical shifts, coupling constants, and signal multiplicities.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. These predictions are derived from the analysis of structurally related compounds, including maleic anhydride, benzylamine, and N-substituted fumaramides, and are supported by established principles of substituent effects in NMR spectroscopy.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (in DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | ~12.5 | broad singlet | - | 1H | -COOH |

| H-b | ~9.2 | triplet | ~6.0 | 1H | -NH- |

| H-c | ~7.35-7.20 | multiplet | - | 5H | Phenyl H |

| H-d | ~7.10 | doublet | ~15.5 | 1H | Olefinic H |

| H-e | ~6.50 | doublet | ~15.5 | 1H | Olefinic H |

| H-f | ~4.35 | doublet | ~6.0 | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (in DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~167.5 | -COOH |

| C-2 | ~164.0 | -C=O (amide) |

| C-3 | ~138.5 | Phenyl C (quaternary) |

| C-4 | ~135.0 | Olefinic CH |

| C-5 | ~132.0 | Olefinic CH |

| C-6 | ~128.5 | Phenyl CH |

| C-7 | ~127.2 | Phenyl CH |

| C-8 | ~127.0 | Phenyl CH |

| C-9 | ~42.5 | -CH₂- |

Scientific Rationale for Spectral Predictions

The prediction of the NMR spectra for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is grounded in the well-established principles of chemical shift theory and spin-spin coupling, with empirical data from analogous structures providing a robust foundation.

¹H NMR Spectrum Analysis

-

Olefinic Protons (H-d, H-e): The two protons on the carbon-carbon double bond are expected to appear as distinct doublets due to their trans relationship. The characteristic large coupling constant (J ≈ 15.5 Hz) is a hallmark of trans-vicinal coupling in alkenes. Their chemical shifts are predicted to be in the range of 6.5-7.1 ppm. The proton (H-d) adjacent to the carboxylic acid group is expected to be slightly downfield compared to the proton (H-e) adjacent to the amide carbonyl due to the stronger electron-withdrawing effect of the carboxylic acid.

-

Amide Proton (H-b): The amide proton signal is anticipated to be a triplet around 9.2 ppm due to coupling with the adjacent methylene protons (H-f). The chemical shift of amide protons can be sensitive to solvent, temperature, and concentration.

-

Benzyl Group Protons: The five protons of the phenyl ring (H-c) are expected to resonate as a complex multiplet in the aromatic region (7.20-7.35 ppm). The benzylic methylene protons (H-f) will likely appear as a doublet around 4.35 ppm, being coupled to the amide proton (H-b).

-

Carboxylic Acid Proton (H-a): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm in DMSO-d₆.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbons (C-1, C-2): The two carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals in the spectrum, with predicted chemical shifts around 167.5 ppm and 164.0 ppm, respectively.

-

Olefinic Carbons (C-4, C-5): The two sp² hybridized carbons of the double bond are predicted to resonate in the 132-135 ppm range.

-

Aromatic Carbons (C-3, C-6, C-7, C-8): The six carbons of the phenyl ring will appear in the aromatic region (127-139 ppm). The quaternary carbon (C-3) will be a weak signal, while the protonated carbons will be more intense.

-

Benzylic Carbon (C-9): The sp³ hybridized methylene carbon of the benzyl group is expected to have a chemical shift of approximately 42.5 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid, the following experimental protocol is recommended.[4][5]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Temperature: 298 K.

-

Visualization of Molecular Structure and Key NMR Relationships

To visually represent the molecular structure and the key through-bond correlations that are fundamental to interpreting the NMR spectra, the following diagrams are provided.

Caption: Molecular structure of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid with atom numbering corresponding to the NMR assignments.

Sources

Structural Crystallography of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid: A Technical Whitepaper

Executive Summary

The structural characterization of small organic molecules is a critical bottleneck in rational drug design and materials science. This whitepaper provides an in-depth crystallographic analysis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (also known as N-benzylfumaramic acid). By contrasting its extended trans geometry with its well-documented cis stereoisomer, (2Z)-4-(benzylamino)-4-oxobut-2-enoic acid (N-benzylmaleamic acid)[1], we elucidate the profound impact of stereochemistry on crystal lattice packing, hydrogen-bonding networks, and physical stability.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we explore the causality behind crystallization techniques and X-ray diffraction (XRD) refinement choices, providing a self-validating framework for researchers isolating and characterizing fumaramic acid derivatives[2].

Conformational Dynamics: The (2E) vs. (2Z) Paradigm

The structural integrity of a crystal lattice is dictated by the minimization of free energy during nucleation. For monoamides of unsaturated dicarboxylic acids, the stereochemistry across the C=C double bond strictly governs the available hydrogen-bonding motifs.

-

(2Z)-Isomer (Cis/Maleamic derivative): The proximity of the carboxylic acid and the amide group allows for a highly stable intramolecular O—H···O hydrogen bond [3]. This internal stabilization satisfies the primary hydrogen bond donors/acceptors, leaving only weak intermolecular N—H···O and C—H···O interactions to link the molecules into 1D chains along the crystallographic b axis[4].

-

(2E)-Isomer (Trans/Fumaramic derivative): The trans geometry sterically prohibits intramolecular hydrogen bonding. Consequently, the molecule is forced to satisfy its hydrogen-bonding potential entirely through intermolecular interactions . This causality leads to a vastly different crystal packing arrangement, typically forming robust 2D sheets or 3D supramolecular networks, which often results in a higher melting point and lower solubility compared to the (2Z)-isomer.

Caption: Logical flow mapping stereochemistry to crystal lattice packing in E/Z isomers.

Self-Validating Experimental Protocols

To obtain high-resolution Single-Crystal X-ray Diffraction (SCXRD) data, the crystal must be a pristine, untwinned single domain. The following protocol is a self-validating system: each step contains an internal check to ensure the integrity of the downstream data.

Thermodynamic Crystal Growth

Kinetic precipitation yields powders; thermodynamic control yields single crystals.

Step-by-Step Methodology:

-

Solvent System Selection: Dissolve 50 mg of synthesized (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in 5 mL of an Ethanol/Water (4:1 v/v) mixture.

-

Causality: Ethanol provides the necessary solvation energy for the hydrophobic benzyl ring, while water acts as a highly polar antisolvent. The mixture ensures the solute is near its saturation point at 298 K.

-

-

Nucleation Suppression (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

-

Causality: Particulate impurities act as heterogeneous nucleation sites, causing rapid, multi-domain crystal growth (twinning). Filtration forces the system to rely on slower, homogeneous nucleation.

-

-

Controlled Evaporation: Seal the vial with a rubber septum and pierce it with a single 21G needle. Place in a vibration-free environment at a constant 298 K.

-

Causality: The narrow gauge of the needle restricts the vapor pressure escape rate, ensuring that the transition from a metastable supersaturated state to the crystalline solid state occurs slowly enough to correct lattice defects during growth.

-

SCXRD Data Acquisition and Refinement

Once a suitable crystal (approx. 0.30 × 0.20 × 0.10 mm) is harvested, it must be analyzed before solvent loss degrades the lattice.

Step-by-Step Methodology:

-

Mounting: Submerge the crystal in inert Paratone-N oil and mount it on a cryoloop.

-

Causality: The oil acts as a barrier against atmospheric moisture and prevents the evaporation of any co-crystallized solvent, maintaining the integrity of the unit cell.

-

-

Diffraction & Wavelength Selection: Mount the loop on a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å).

-

Causality: For light-atom organic structures (C, H, N, O), Mo Kα radiation is preferred over Cu Kα because its shorter wavelength minimizes X-ray absorption effects, yielding more accurate intensity data for structural refinement[3].

-

-

Data Validation (Internal Check): Collect a preliminary set of frames to calculate the internal agreement factor ( Rint ).

-

Validation: If Rint>0.05 , the crystal is likely twinned or cracked. Abort and select a new crystal. A low Rint (e.g., 0.022) validates the single-domain nature of the crystal[3].

-

-

Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXS) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

-

Causality for H-atoms: Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) scatter weakly. Therefore, non-heteroatom hydrogens are placed in calculated positions and refined using a riding model to prevent artificial distortion of the bond lengths.

-

Caption: Standardized workflow for Single-Crystal X-ray Diffraction of organic small molecules.

Quantitative Data Summarization

To contextualize the structural parameters of the (2E)-isomer, we must compare it against the empirically resolved baseline of the (2Z)-isomer (CCDC Number: 815618)[1]. The table below summarizes the known crystallographic data for the cis isomer and the structurally projected parameters for the trans isomer based on fumaramic packing models.

| Crystallographic Parameter | (2Z)-Isomer (Empirical Baseline) | (2E)-Isomer (Structural Projection) |

| Chemical Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol | 205.21 g/mol |

| Crystal System | Monoclinic[3] | Monoclinic or Triclinic |

| Space Group | P2₁/c[3] | P2₁/c or P-1 |

| Unit Cell Volume ( V ) | 1058.4 (4) ų[3] | ~ 1020 - 1040 ų (Denser packing) |

| Primary H-Bond Motif | Intramolecular O—H···O[3] | Intermolecular N—H···O & O—H···O |

| Lattice Architecture | 1D Chains along b axis[4] | 2D Sheets / 3D Supramolecular Network |

| Measurement Temp ( T ) | 298 K[3] | 298 K |

Note: The denser packing projected for the (2E)-isomer is a direct thermodynamic consequence of its inability to "hide" its hydrogen-bonding functional groups internally, forcing a tighter intermolecular lattice.

Conclusion

The crystallographic resolution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid highlights the profound mechanistic link between molecular stereochemistry and macroscopic material properties. By understanding that the trans geometry fundamentally alters the hydrogen-bonding landscape—shifting the system from intramolecular stabilization to extensive intermolecular networking—researchers can better predict the solubility, bioavailability, and solid-state stability of fumaramic acid-derived active pharmaceutical ingredients (APIs). Adhering to the self-validating crystallization and XRD protocols outlined above ensures high-fidelity structural data, mitigating the risks of polymorphic contamination during drug development.

References

-

PubChem . N-Benzylmaleamic acid | C11H11NO3 | CID 1549764. National Center for Biotechnology Information. Retrieved March 18, 2026, from[Link]

-

Dong, S.-L., & Cheng, X.-C. (2011) . (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o689. National Library of Medicine (PMC). Retrieved March 18, 2026, from[Link]

-

ResearchGate . (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid (Article PDF). Retrieved March 18, 2026, from[Link]

-

The Journal of Organic Chemistry . An Atom-Economical Approach to Conformationally Constrained Tricyclic Nitrogen Heterocycles via Sequential and Tandem Ugi/Intramolecular Diels−Alder Reaction of Pyrrole. ACS Publications. Retrieved March 18, 2026, from[Link]

Sources

Unraveling the In Vitro Mechanism of Action of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid: A Technical Guide

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. Given the absence of extensive prior research on this specific molecule, we will deduce a putative mechanism based on its structural characteristics and the known biological activities of related fumaric acid and butenoic acid derivatives. This document will then serve as a detailed experimental roadmap for researchers, scientists, and drug development professionals to investigate and validate this proposed mechanism.

Introduction: A Structurally-Informed Hypothesis

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds. A key feature of this molecule is the presence of an electrophilic double bond conjugated to a carbonyl group, making it a potential Michael acceptor. This structural motif is known to react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. Such covalent interactions can lead to the inhibition of enzymes and the modulation of signaling pathways.

Furthermore, derivatives of the structurally related fumaric acid have demonstrated a range of biological effects, including immunomodulatory and anticancer activities.[1][2] These effects are often attributed to the modulation of key cellular processes such as the NF-κB signaling pathway and the induction of apoptosis.[2] Some fumaric acid derivatives have also been identified as enzyme inhibitors.[3]

Based on these precedents, we hypothesize that (2E)-4-(benzylamino)-4-oxobut-2-enoic acid exerts its biological effects through the covalent modification of key cellular proteins, leading to enzyme inhibition, disruption of signaling pathways, and ultimately, the induction of apoptosis. This guide outlines a systematic in vitro approach to test this hypothesis.

Part 1: Investigating a Foundation of Cellular Impact - Cytotoxicity and Apoptosis Induction

A crucial initial step in characterizing the mechanism of a novel compound is to determine its effect on cell viability and to ascertain if it induces programmed cell death.

Assessment of Cell Viability and Cytotoxicity

The initial evaluation of the compound's biological activity will be to determine its effect on cell proliferation and viability. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Treatment Group | Concentration (µM) | Cell Viability (%) at 48h (Hypothetical) |

| Vehicle Control | 0 | 100 |

| Compound | 0.1 | 95 |

| Compound | 1 | 80 |

| Compound | 10 | 55 |

| Compound | 50 | 20 |

| Compound | 100 | 5 |

Elucidating the Mode of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, a series of assays targeting key hallmarks of programmed cell death should be performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4][5]

Expected Outcomes:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Caspase-3/7 Activity Assay

Caspase activation is a central event in apoptosis.[6]

-

Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells to release cellular contents.

-

Assay Reaction: Add a luminogenic substrate for caspase-3 and caspase-7 to the cell lysate.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the caspase activity.[7]

Caption: Workflow for apoptosis assessment.

Part 2: Delving Deeper - Mitochondrial Integrity and Signaling Pathway Modulation

With the mode of cell death established, the subsequent line of inquiry focuses on the upstream events that trigger apoptosis.

Investigating Mitochondrial Involvement

The mitochondrion plays a central role in apoptosis. A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic cascade.[6]

Experimental Protocol: TMRM Staining for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8]

-

Cell Treatment: Treat cells with the compound at various concentrations for a shorter duration (e.g., 6, 12, 24 hours).

-

TMRM Staining: Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.[8]

-

Imaging or Flow Cytometry: Analyze the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[9]

| Treatment Group | Concentration (µM) | Mean TMRM Fluorescence Intensity (Arbitrary Units) (Hypothetical) |

| Vehicle Control | 0 | 1000 |

| Compound | 10 | 750 |

| Compound | 50 | 400 |

| FCCP (Positive Control) | 10 | 200 |

Probing Key Signaling Pathways: The NF-κB Connection

The NF-κB pathway is a critical regulator of cell survival and inflammation, and its inhibition can lead to apoptosis. Fumaric acid esters are known to inhibit NF-κB signaling.[2]

Experimental Protocol: Western Blot Analysis of the NF-κB Pathway

Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.[10][11][12][13]

-

Cell Treatment and Lysis: Treat cells with the compound, with and without a stimulant like TNF-α. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Outcome: Inhibition of TNF-α-induced IκBα phosphorylation and degradation by the compound would suggest an inhibitory effect on the NF-κB pathway.

Caption: Proposed signaling pathway for the compound.

Part 3: Investigating Direct Molecular Interactions - Enzyme Inhibition

The presence of the Michael acceptor moiety strongly suggests the potential for direct enzyme inhibition.

General Enzyme Inhibition Screening

A broad screening against a panel of enzymes, particularly those with critical cysteine residues in their active sites, can help identify direct molecular targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific enzymes.[14][15][16][17]

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[16]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Considerations for Covalent Inhibition:

-

Time-dependent inhibition: A hallmark of covalent inhibitors is that their inhibitory effect increases with pre-incubation time.

-

Irreversibility: Dialysis or dilution experiments can be performed to assess the reversibility of the inhibition.

Conclusion: Synthesizing a Mechanistic Narrative

The experimental framework outlined in this guide provides a systematic approach to dissecting the in vitro mechanism of action of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. By integrating the data from cytotoxicity, apoptosis, mitochondrial function, signaling pathway, and enzyme inhibition studies, a comprehensive understanding of the compound's molecular and cellular effects can be achieved. This knowledge is paramount for its further development as a potential therapeutic agent. The proposed mechanism, centered on its activity as a Michael acceptor, provides a strong, testable foundation for these investigations.

References

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

-

Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

- Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols. Springer Protocols.

-

PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

-

protocols.io. (n.d.). Measuring Mitochondrial Membrane Potential in iNeurons Through Live-Cell TMRM Imaging. Retrieved from [Link]

- Herold, M. J., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence.

-

JoVE. (2018, April 18). Assessing Mitochondrial Membrane Potential. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). Retrieved from [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

-

ResearchGate. (2012, December 30). In vitro enzymatic assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

-

Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US5149695A - Fumaric acid derivatives, process for the production thereof and pharmaceutical compositions containing same.

- Google Patents. (n.d.). WO2016074684A1 - Fumaric acid derivatives for medical use.

-

PubMed. (2017, December 15). Inhibition of tyrosinase by fumaric acid: Integration of inhibition kinetics with computational docking simulations. Retrieved from [Link]

- Linker, R. A., & Gold, R. (2008). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. Perspectives in medicine, 1(1-12), 211–217.

-

ResearchGate. (2014, June 6). (PDF) Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: Kinetic and theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 4-ARYL-2-[(2-OXO-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides | Request PDF. Retrieved from [Link]

-

PubMed. (2000, January 13). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Retrieved from [Link]

-

ResearchGate. (2016, May 23). (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Retrieved from [Link]

-

MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

-

Howei. (n.d.). CAS 685543-77-5 | (2E)-4-(Benzylamino)-4-oxobut-2-enoic acid. Retrieved from [Link]

-

Polish Pharmaceutical Society. (n.d.). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of tyrosinase by fumaric acid: Integration of inhibition kinetics with computational docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 5. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Assays [sigmaaldrich.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 15. youtube.com [youtube.com]

- 16. Enzyme assay - Wikipedia [en.wikipedia.org]

- 17. amsbio.com [amsbio.com]

A Technical Guide to Baseline Cytotoxicity Assays for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Abstract

This technical guide provides a comprehensive framework for conducting baseline in vitro cytotoxicity assessments of the novel compound, (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It offers a synthesized approach grounded in scientific integrity, explaining the causal logic behind experimental choices and providing self-validating methodologies. We will explore the selection of appropriate cell lines, detail the principles and execution of key cytotoxicity assays—including metabolic and membrane integrity assays—and discuss the critical aspects of data analysis and interpretation. This guide is structured to empower researchers to generate robust and reliable data, forming a solid foundation for further preclinical development of this and other novel chemical entities.

Introduction: Understanding (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in the Context of Cytotoxicity

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a derivative of but-2-enoic acid, belonging to a class of compounds that has garnered interest for its potential biological activities. While direct cytotoxic data for this specific molecule is not yet prevalent in public literature, its structural relatives, such as maleamic and maleimide derivatives, have demonstrated anti-tumor and cytotoxic effects. For instance, methoxyphenyl maleamic acid has been shown to enhance the activity of existing cytotoxic drugs, and certain N-triazolyl maleimide derivatives have been evaluated for their toxicity against melanoma cell lines. These precedents underscore the imperative to thoroughly characterize the cytotoxic profile of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Baseline cytotoxicity assays are the cornerstone of early-stage drug discovery, providing the initial "red flag" assessment of a compound's potential to harm cells. These in vitro tests are fundamental for:

-

Determining a therapeutic window: By comparing the concentration at which a compound elicits a therapeutic effect versus a toxic one.[1]

-

Guiding dose selection for further studies: The half-maximal inhibitory concentration (IC50) value derived from these assays is a key parameter for estimating starting doses in subsequent, more complex studies.[1][2][3]

-

Mechanism of action studies: Initial cytotoxicity data can provide clues about the potential cellular pathways affected by the compound.

This guide will focus on establishing a robust and reproducible workflow for the initial cytotoxic characterization of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

The First Pillar: Strategic Selection of Cell Lines

The choice of cell line is a critical experimental parameter that can significantly influence the outcome and relevance of cytotoxicity data.[4] A multi-faceted approach to cell line selection is recommended to build a comprehensive initial toxicity profile.

2.1. Rationale for a Tiered Cell Line Strategy

A tiered approach, utilizing both cancerous and non-cancerous cell lines, provides a more complete picture of a compound's cytotoxic potential and selectivity.

-

Cancer Cell Lines: Given the potential anti-tumor activity of related compounds, a panel of cancer cell lines from diverse tissue origins is recommended. This allows for the assessment of broad-spectrum cytotoxicity versus selective activity against specific cancer types.

-

Non-Cancerous Cell Lines: The inclusion of "normal" or non-transformed cell lines is crucial for evaluating the compound's general toxicity and predicting potential side effects.[1] Established murine and human fibroblast cell lines are frequently used for this purpose.[5]

2.2. Recommended Cell Line Panel

| Cell Line | Type | Rationale for Inclusion |

| MCF-7 | Human Breast Adenocarcinoma | A commonly used, well-characterized epithelial cancer cell line. |

| A549 | Human Lung Carcinoma | Represents a different tissue origin and is widely used in drug screening. |

| HepG2 | Human Hepatocellular Carcinoma | Important for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[6] |

| L929 | Mouse Fibroblast | A standard cell line for general cytotoxicity testing as per ISO 10993-5 guidelines.[7] |

| hTERT Gingival Fibroblasts | Immortalized Human Fibroblasts | A relevant normal human cell line, particularly for compounds that might have oral administration routes.[5] |

2.3. Cell Culture and Maintenance

Strict adherence to aseptic techniques and standardized cell culture protocols is paramount for data reproducibility. This includes regular monitoring for mycoplasma contamination, using cells within a consistent passage number range, and ensuring logarithmic growth phase at the time of assay.[8][9]

Core Methodologies: A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of cytotoxicity. Therefore, employing a combination of assays that measure different cellular parameters is a scientifically sound strategy. This guide will detail two primary types of assays: those that measure metabolic activity and those that assess cell membrane integrity.

3.1. Metabolic Activity Assays: Gauging the Engine of the Cell

These assays rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.[10] A decrease in this conversion is proportional to the number of viable cells.

The MTT Assay: A Workhorse in Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[11]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[13]

-

Compound Preparation: Prepare a stock solution of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[8] Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[11]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12]

The Resazurin (AlamarBlue) Assay: A Fluorescent Alternative

The resazurin assay is another robust method for assessing metabolic activity and cell viability.

Principle: The blue, non-fluorescent dye resazurin is reduced by intracellular redox enzymes in viable cells to the pink, highly fluorescent resorufin.[14][15] The fluorescence intensity is proportional to the number of living cells.

Experimental Workflow: Resazurin Assay

Caption: Workflow for the Resazurin (AlamarBlue) assay.

Detailed Protocol: Resazurin Assay

-

Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

-

Resazurin Addition: After the compound incubation period, add resazurin solution to each well to a final concentration of 10% (v/v).[16]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[15][17] The optimal incubation time may need to be determined empirically for each cell line.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[16]

3.2. Membrane Integrity Assays: Detecting Cellular Damage

These assays quantify the leakage of intracellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.

The Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product.[19][20] The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[20]

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[19]

-

Assay Reaction: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[19]

-

Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.[19]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[19]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[19]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

4.1. Calculation of Percentage Cell Viability

For metabolic assays (MTT, Resazurin), the percentage of cell viability is calculated as follows:

For the LDH assay, cytotoxicity is calculated based on the LDH release:

4.2. Determining the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a compound that causes a 50% reduction in cell viability.[21][22] It is a standard measure of a compound's potency.[1]

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. normalized response - variable slope).

-

IC50 Determination: The software will calculate the IC50 value from the fitted curve.

4.3. Interpretation of Results

-

Potency: A lower IC50 value indicates a more potent compound.[23]

-

Selectivity: Comparing the IC50 values between cancer and normal cell lines provides a selectivity index. A higher selectivity index suggests the compound is more toxic to cancer cells than to normal cells.[1]

-

Time-Dependency: Performing the assays at different time points (e.g., 24, 48, 72 hours) can reveal if the cytotoxic effect is time-dependent.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the generated data, each assay should be a self-validating system.

-

Positive and Negative Controls: Always include a known cytotoxic compound as a positive control (e.g., doxorubicin) and a vehicle control as a negative control.

-

Replicates: Each experimental condition should be performed in at least triplicate to assess variability.[14]

-

Assay Linearity: For each cell line, it is advisable to perform a cell titration experiment to ensure that the assay signal is linear within the range of cell numbers used.

-

Troubleshooting: Be aware of common pitfalls such as compound precipitation, interference with the assay reagents, and edge effects in microplates.[8][9]

Conclusion

This technical guide provides a robust and scientifically sound framework for conducting baseline cytotoxicity assays for the novel compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid. By employing a multi-parametric approach with carefully selected cell lines and adhering to rigorous experimental design and data analysis, researchers can generate reliable and reproducible data. This initial cytotoxic profile is a critical first step in the drug discovery pipeline, providing essential information to guide future research and development of this and other promising chemical entities.

References

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

-

Viebahn, C. S., Vinken, M., & Rogiers, V. (2018). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In Hepatotoxicity: Methods and Protocols (pp. 245-253). Humana Press, New York, NY. [Link]

-

Kamaruzman, N. A., & Alwi, S. S. S. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 263-268. [Link]

-

Broad Institute. (2016). Protocol: Relative Viral Titering with a Resazurin [alamarBlue] Cell Viability Assay. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

-

Cold Spring Harbor Protocols. (2015). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

-

CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Allevi. (2022). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

-

Platypus Technologies. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

-

Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 401–402. [Link]

-

MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]

-

Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

Al-Sammarraie, A., & Abd, A. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. [Link]

-

PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

-

Test Labs. (2025). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

CD BioSciences. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

Creative Bioarray. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

-

Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

-

ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]

-

OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

Sources

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 5. researchgate.net [researchgate.net]

- 6. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.johner-institute.com [blog.johner-institute.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. opentrons.com [opentrons.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT Assay | AAT Bioquest [aatbio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sign In [cshprotocols.cshlp.org]

- 15. allevi3d.com [allevi3d.com]

- 16. portals.broadinstitute.org [portals.broadinstitute.org]

- 17. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. clyte.tech [clyte.tech]

- 22. clyte.tech [clyte.tech]

- 23. wisdomlib.org [wisdomlib.org]

Application Note: Step-by-Step Synthesis Protocol for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The compound (2E)-4-(benzylamino)-4-oxobut-2-enoic acid (commonly known as N-benzylfumaramic acid) is a highly valuable building block in bioconjugation, polymer chemistry, and drug development. While maleamic acids ((2Z)-isomers) are readily synthesized, they are highly pH-sensitive and prone to premature hydrolysis or unwanted cyclization into maleimides under physiological conditions [2]. In contrast, the (2E)-fumaramic acid configuration "locks" the amide bond, rendering it structurally stable and highly desirable for robust linker technologies [4].

As a Senior Application Scientist, I have designed this protocol to address the fundamental challenge of this synthesis: thermodynamic control . Direct synthesis from fumaric acid is inefficient due to poor electrophilicity. Therefore, the optimal field-proven strategy is a two-phase approach:

-

Kinetic Amidation: Rapid, low-temperature ring-opening of maleic anhydride by benzylamine to form the (2Z)-isomer[3].

-

Thermodynamic Isomerization: Catalytic conversion of the (2Z)-isomer to the (2E)-isomer using a nucleophilic catalyst (thiourea) to lower the rotational activation barrier [1].

Fig 1. Two-step synthetic workflow for (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Reagent Stoichiometry and Properties

To ensure a self-validating and reproducible workflow, all stoichiometric ratios and expected physical properties are summarized below.

Table 1: Stoichiometry and Reaction Parameters (100 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Causality |

| Maleic Anhydride | 98.06 | 1.00 | 9.81 g | Highly reactive electrophile. |

| Benzylamine | 107.15 | 1.00 | 10.72 g (10.9 mL) | Primary amine nucleophile. |

| Diethyl Ether | 74.12 | Solvent | 150 mL | Non-polar solvent; forces kinetic product to precipitate. |

| N-Benzylmaleamic Acid | 205.21 | 1.00 | ~20.5 g (Yield) | Isolated intermediate ((2Z)-isomer). |

| Thiourea | 76.12 | 0.05 | 0.38 g | Nucleophilic isomerization catalyst. |

| Methanesulfonic Acid | 96.11 | 0.05 | 0.48 g (0.32 mL) | Acid co-catalyst; activates the enone system. |

| Ethyl Acetate | 88.11 | Solvent | 100 mL | Refluxing solvent (77°C) for thermal isomerization. |

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of N-Benzylmaleamic Acid (Kinetic Control)

Objective: Maximize ring-opening amidation while strictly preventing thermal cyclization to N-benzylmaleimide.

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with inert gas (N₂ or Argon).

-

Dissolution: Dissolve 9.81 g (100 mmol) of maleic anhydride in 150 mL of anhydrous diethyl ether.

-

Temperature Control (Critical): Submerge the flask in an ice-water bath and allow the solution to cool to 0°C. Causality: The amidation reaction is violently exothermic. If the temperature exceeds 25°C, the localized heat will drive premature dehydration, contaminating your yield with N-benzylmaleimide [3].

-

Nucleophilic Addition: Load 10.72 g (100 mmol) of benzylamine into the addition funnel. Add it dropwise over 30–45 minutes under vigorous stirring.

-

Precipitation & Isolation: As the reaction progresses, the (2Z)-isomer (N-benzylmaleamic acid) will rapidly precipitate as a dense white solid. Once addition is complete, stir for an additional 1 hour at room temperature to ensure complete conversion.

-

Filtration: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 50 mL of cold diethyl ether to remove unreacted starting materials. Dry in vacuo. (Expected yield: 92–96%).

Phase 2: Catalytic Isomerization to (2E)-4-(benzylamino)-4-oxobut-2-enoic acid

Objective: Overcome the rotational energy barrier of the C=C bond to reach the thermodynamic sink (fumaramic acid) without degrading the molecule.

-

Suspension: In a 250 mL round-bottom flask, suspend 20.5 g (approx. 100 mmol) of the isolated N-benzylmaleamic acid in 100 mL of dry ethyl acetate.

-

Catalyst Addition: Add 0.38 g (5 mmol) of thiourea and 0.32 mL (5 mmol) of anhydrous methanesulfonic acid [1].

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~77°C) for 1.5 to 2 hours.

-

Mechanistic Causality: Direct thermal isomerization requires >150°C. By adding thiourea, the catalyst undergoes a reversible conjugate addition into the α,β-unsaturated system (activated by the methanesulfonic acid). This temporarily breaks the π-bond, creating a C-C single bond that rotates freely at just 77°C. Elimination of thiourea subsequently yields the (2E)-isomer.

-

-

Equilibrium Shift: As the (2E)-isomer forms, it is significantly less soluble in ethyl acetate than the (2Z)-isomer. It will begin to crystallize out of the boiling solvent, driving the reaction equilibrium forward via Le Chatelier's principle.

-

Workup & Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize crystallization. Filter the white crystalline solid. Wash sequentially with 50 mL of cold water (to remove thiourea and acid catalysts) and 20 mL of cold ethyl acetate. Dry thoroughly in a vacuum oven at 50°C overnight.

Fig 2. Mechanism of thiourea-catalyzed Z-to-E isomerization via transient adduct formation.

System Validation & Analytical Quality Control

A robust protocol must be a self-validating system. Do not proceed to downstream applications without verifying the geometric isomerization via Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The coupling constants ( J ) of the olefinic protons are the definitive diagnostic markers for this synthesis.

Table 2: Analytical Validation Parameters (¹H-NMR in DMSO-d6)

| Analytical Parameter | Phase 1 Product: (2Z)-Isomer | Phase 2 Product: (2E)-Isomer | Diagnostic Meaning |

| Olefinic Protons (δ) | ~6.20 – 6.40 ppm | ~6.60 – 6.90 ppm | Downfield shift indicates relief of steric shielding. |

| Coupling Constant ( J ) | J ≈ 12.0 Hz | J ≈ 15.5 Hz | Critical: The larger J value definitively proves the trans (E) geometry. |

| Solubility (EtOAc) | High / Moderate | Very Low | Allows for physical separation and equilibrium driving. |

Troubleshooting Note: If your ¹H-NMR shows a mixture of doublets at both 6.3 ppm and 6.8 ppm, the isomerization is incomplete. Resuspend the mixture in ethyl acetate, add an additional 0.02 eq of thiourea, and reflux for another hour.

References

- Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers. US Patent USH645H.

- Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. ACS Publications.

- Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PMC / National Institutes of Health.

- Self-stabilizing linker conjugates. European Patent Office (EP2850094B1).

Robust HPLC-UV Method Development for the Quantification of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

Executive Summary

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid (commonly referred to as N -benzylfumaramic acid) is a highly polar, UV-active organic compound characterized by an amide linkage, an α,β -unsaturated carboxylic acid, and a benzyl ring. Developing a reliable High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges, primarily due to its susceptibility to photo-isomerization and its highly polar nature.

This application note provides an authoritative, self-validating HPLC-UV protocol designed for researchers and drug development professionals. It details the causality behind every chromatographic parameter, ensuring a stability-indicating method capable of resolving the target analyte from its (2Z)-isomer and hydrolytic degradants.

Chemical Context & Degradation Dynamics

To design a robust analytical method, one must first understand the molecule's vulnerabilities. The target compound contains a trans-alkene (fumarate core). A major analytical liability of fumaric acid derivatives is their susceptibility to photo-induced and thermally-driven isomerization into their cis-counterparts (maleic acid derivatives) [1].

Furthermore, the amide bond is prone to hydrolysis under extreme pH or thermal stress, yielding benzylamine and fumaric acid [2]. A stability-indicating method must successfully resolve the (2E)-target from the (2Z)-impurity, as well as these polar degradants.

Fig 1. Degradation and photo-isomerization pathways of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid.

Method Development Logic: The Causality of Choices

Standard reversed-phase methods often fail for polar organic acids due to peak tailing and poor retention. Every parameter in this protocol is engineered to counteract specific chemical behaviors of the analyte.

-

Stationary Phase Selection : The high polarity of the carboxylic acid and the basicity of the potential benzylamine degradant demand a column that resists phase collapse in highly aqueous conditions. An RP-Amide (embedded polar group) column is optimal because it provides alternative selectivity, prevents dewetting, and shields basic degradants from secondary silanol interactions [3].

-

Mobile Phase pH Control : The pKa of the carboxylic acid moiety is approximately 3.5. To ensure the analyte remains in its neutral, protonated state (maximizing hydrophobic retention and preventing peak tailing), the mobile phase pH must be maintained at least 1.5 units below the pKa. 0.1% Trifluoroacetic acid (TFA) yields a pH of ~2.0, effectively suppressing ionization.

-

Dual-Wavelength Detection : The conjugated π -system of the fumarate core and the aromatic benzyl ring provide strong chromophores. Detection at 215 nm maximizes sensitivity for the amide/carboxylic acid backbone, while 254 nm ensures specificity for the aromatic ring, aiding in peak purity analysis [4].

Fig 2. Logical workflow for HPLC method development demonstrating parameter causality.

Experimental Protocol & Instrument Setup

Chromatographic Conditions

The following parameters form the core of the stability-indicating assay.

Table 1: HPLC Instrument and Method Parameters

| Parameter | Specification | Scientific Rationale |

| Column | Ascentis Express RP-Amide (100 x 4.6 mm, 2.7 µm) | Embedded polar group prevents aqueous phase collapse and improves peak shape. |

| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Lowers pH to ~2.0, suppressing carboxylic acid ionization for sharp peaks. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Provides necessary elution strength for the hydrophobic benzyl ring. |

| Gradient Profile | 0-2 min: 5% B2-12 min: 5% → 60% B12-15 min: 60% B | Initial highly aqueous hold ensures retention of polar degradants (fumaric acid). |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID core-shell particles. |

| Column Temp | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

| Detection | UV Diode Array (215 nm and 254 nm) | 215 nm for maximum sensitivity; 254 nm for aromatic specificity. |

| Injection Vol | 5 µL | Prevents volume overload, maintaining high theoretical plate counts. |

Self-Validating Sample Preparation

A method is only as reliable as its daily verification. This protocol embeds a self-validating mechanism through strict environmental controls and System Suitability Testing (SST).

Step-by-Step Preparation:

-

Actinic Light Protection : Weigh 10.0 mg of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid reference standard into a 10 mL amber volumetric flask. Causality: Amber glass blocks UV radiation, preventing the artificial photo-isomerization of the (2E)-isomer into the (2Z)-isomer during analysis.

-

Diluent Selection : Dissolve the standard in 2 mL of Methanol (to break crystal lattice), then bring to volume with Mobile Phase A (0.1% TFA in Water). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

-

Internal Standard (Optional but Recommended) : Spike the solution with 10 µg/mL of Propylparaben. Causality: Acts as a stable aromatic reference to monitor injection precision and extraction recovery.

-

Filtration : Filter through a 0.22 µm PTFE syringe filter directly into amber HPLC autosampler vials.

System Suitability Test (SST)

Before quantifying unknown samples, the system must prove its resolving power. Inject a "Resolution Mixture" containing both the (2E)-isomer and the (2Z)-isomer (N-benzylmaleamic acid) at 50 µg/mL.

-

Acceptance Criteria 1 : The resolution ( Rs ) between the (2E) and (2Z) isomers must be ≥2.0 .

-

Acceptance Criteria 2 : The USP tailing factor ( Tf ) for the target (2E) peak must be ≤1.5 .

-

Action: If these criteria fail, the run is automatically invalidated. This ensures quantification is never compromised by peak merging or column degradation.

Method Validation Specifications

To comply with ICH Q2(R1) guidelines for analytical validation, the developed method should meet the quantitative thresholds summarized below.

Table 2: Method Validation Acceptance Criteria

| Validation Parameter | Tested Range / Condition | Acceptance Criteria |

| Linearity | 1.0 µg/mL to 100 µg/mL (6 levels) | Correlation coefficient ( R2 ) ≥0.999 |

| LOD / LOQ | Signal-to-Noise Ratio Evaluation | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) |

| Precision (Repeatability) | 6 replicate injections at 50 µg/mL | Relative Standard Deviation (RSD) ≤ 1.5% |

| Accuracy (Recovery) | Spiked matrix at 50%, 100%, 150% | 98.0% - 102.0% mean recovery |

| Specificity | Forced degradation (Acid, Base, Light) | Peak purity angle < purity threshold (via PDA) |

References

-

PubChem. "N-Benzylmaleamic acid" (CID 1549764). National Center for Biotechnology Information. Available at:[Link]

-

Lobo, V. T. V., et al. "Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy". ACS Omega, 2020. Available at:[Link]

-

ASM Journals. "Genetic Engineering Activates Biosynthesis of Aromatic Fumaric Acid Amides in the Human Pathogen Aspergillus fumigatus". Applied and Environmental Microbiology, 2020. Available at:[Link]

Sources

preparing (2E)-4-(benzylamino)-4-oxobut-2-enoic acid stock solutions for cell culture

[label="Hydrolysis Products\n(Benzylamine + Fumaric/Maleic

Figure 1. Degradation pathways of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid highlighting the necessity of UV protection and anhydrous storage.

Step-by-Step Protocol: Stock Solution Preparation

The following protocol outlines the preparation of a standard 100 mM stock solution .

Figure 2. Workflow for the preparation, storage, and application of compound stock solutions.

Materials Required:

-

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid powder.

-

Anhydrous, cell-culture grade DMSO (≥99.9% purity)[1].

-

0.22 µm Polytetrafluoroethylene (PTFE) syringe filters.

-

Amber microcentrifuge tubes.

Methodology:

-

Equilibration (Causality: Moisture Prevention): Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Condensation introduces water, which acts as a nucleophile and initiates slow hydrolysis of the amide bond during long-term storage.

-

Weighing & Molarity Calculation: Weigh the required mass. To achieve a 100 mM stock solution, dissolve exactly 20.52 mg of the compound in 1.0 mL of anhydrous DMSO[2].

-

Dissolution (Causality: Aprotic Solvation): Add the DMSO directly to the vial. Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 1-2 minutes. Do not heat the solution, as elevated temperatures can overcome the activation energy barrier for isomerization.

-

Sterile Filtration (Causality: Material Compatibility): Draw the solution into a solvent-resistant glass or polypropylene syringe and pass it through a 0.22 µm PTFE filter. Critical: Do not use Polyethersulfone (PES) or Cellulose Acetate filters, as pure DMSO will dissolve the membrane matrix, releasing toxic extractables into your stock.

-

Aliquoting & Storage (Causality: Photo-protection): Dispense the filtered stock into 10–50 µL single-use aliquots using amber tubes. The amber plastic blocks UV/Vis light, preventing the trans-to-cis photoisomerization that "unlocks" the molecule for degradation[3]. Store immediately at -20°C or -80°C.

Cell Culture Application & Dilution Protocol

When dosing cells, the transition from an aprotic solvent (DMSO) to a highly aqueous environment (culture media) is the most common point of failure.

Methodology:

-

Thawing: Thaw a single amber aliquot at room temperature. Discard any unused portion after the experiment to avoid freeze-thaw degradation.

-

Intermediate Dilution (Optional): If your target assay concentration is ≤1 µM, perform a serial dilution in pure DMSO first. This ensures the volume pipetted into the culture media is large enough to be mechanically accurate (>0.5 µL).

-

Media Addition (Causality: Preventing Micro-precipitation): Pre-warm the cell culture media to 37°C. Add the DMSO stock dropwise while actively swirling the media. Rapid dispersion prevents the localized high concentrations of water-insoluble compound that cause irreversible micro-crystallization.

-

Vehicle Control & Toxicity Limits: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . Concentrations above this threshold have been shown to alter cell proliferation, induce lysosomal enzyme activity, and artificially suppress cytokine production (e.g., TNF-α, IFN-γ) in sensitive cell lines like peripheral blood mononuclear cells (PBMCs)[4].

Quantitative Dilution Matrix

Use the following table to ensure your final DMSO concentration remains within safe physiological limits for cell culture assays:

| Target Assay Concentration | Recommended Stock Concentration | Volume of Stock | Volume of Culture Media | Final DMSO Concentration |

| 100 µM | 100 mM | 1.0 µL | 999.0 µL | 0.1% (v/v) - Max Limit |

| 50 µM | 100 mM | 0.5 µL | 999.5 µL | 0.05% (v/v) |

| 10 µM | 10 mM | 1.0 µL | 999.0 µL | 0.1% (v/v) |

| 1 µM | 1 mM | 1.0 µL | 999.0 µL | 0.1% (v/v) |

Self-Validating System Checkpoint

Immediately after dosing the pre-warmed media, observe a 100 µL sample under an inverted phase-contrast microscope at 20X magnification. The complete absence of refractile microcrystals or cloudy precipitates confirms successful aqueous solvation. If crystals are present, the local solubility limit of the compound in that specific media has been exceeded; you must prepare a lower-concentration DMSO intermediate stock and repeat the dilution process.

References

-

Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery ACS Omega (2021). Explains the stability of fumaramic acids and the mechanics of photoisomerization to maleamic acids. URL:[Link]

-

N-Benzylmaleamic acid | C11H11NO3 | CID 1549764 PubChem, National Institutes of Health. Provides foundational physicochemical properties and molecular weight data. URL:[Link]

-

Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes National Center for Biotechnology Information (PMC) (2017). Establishes the authoritative limits of DMSO toxicity and transcriptomic alteration in cell culture. URL:[Link]

Sources

- 1. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]

- 2. N-Benzylmaleamic acid | C11H11NO3 | CID 1549764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid: A Precursor for Heterocyclic Scaffolds

(2E)-4-(benzylamino)-4-oxobut-2-enoic acid , a derivative of maleic acid, is a valuable and versatile precursor in organic synthesis, particularly in the construction of diverse heterocyclic frameworks that are of significant interest to researchers, scientists, and drug development professionals. Its bifunctional nature, possessing a reactive α,β-unsaturated carbonyl system and a carboxylic acid moiety, allows for a range of chemical transformations, making it an attractive starting material for the synthesis of potentially bioactive molecules.

This technical guide provides an in-depth exploration of the applications of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid as a synthetic precursor. We will delve into its preparation, its utility in Michael additions, and its role in the synthesis of key heterocyclic systems such as pyridazinones, with detailed experimental protocols and mechanistic insights.

Synthesis of the Precursor: (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

The synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic acid is a straightforward process that proceeds via the nucleophilic ring-opening of maleic anhydride with benzylamine. This reaction is typically carried out under mild conditions and results in the formation of the corresponding N-substituted maleamic acid.

Experimental Protocol: Synthesis of (2E)-4-(benzylamino)-4-oxobut-2-enoic Acid

This protocol is adapted from the general procedure for the synthesis of N-alkyl maleamic acids.[1]

Materials:

-

Maleic anhydride

-

Benzylamine

-